4-(3-Bromo-2-oxopyrrolidin-1-yl)benzonitrile
Description
Properties
IUPAC Name |
4-(3-bromo-2-oxopyrrolidin-1-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-10-5-6-14(11(10)15)9-3-1-8(7-13)2-4-9/h1-4,10H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIZASJVDDJWKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1Br)C2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(3-Bromo-2-oxopyrrolidin-1-yl)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-cyanobenzaldehyde and 3-bromo-2-pyrrolidinone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine.
Industrial production methods may vary, but they typically involve large-scale synthesis using similar reaction conditions, with an emphasis on optimizing yield and purity.
Chemical Reactions Analysis
4-(3-Bromo-2-oxopyrrolidin-1-yl)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield amine derivatives.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(3-Bromo-2-oxopyrrolidin-1-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Bromo-2-oxopyrrolidin-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and nitrile group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The compound’s benzonitrile core is a common feature among analogs, but substituents on the aromatic ring and adjacent heterocycles differentiate its properties. Key comparisons include:
Key Observations :
- The bromine atom in 4-(3-Bromo-2-oxopyrrolidin-1-yl)benzonitrile may enhance electrophilic reactivity compared to non-halogenated analogs (e.g., triazole derivatives in ).
Physicochemical Properties
- Solubility: The pyrrolidinone ring may improve aqueous solubility compared to purely aromatic analogs (e.g., oxazole derivatives ).
- Optical Properties: Dibenzylideneacetone derivatives with extended conjugation exhibit nonlinear optical (NLO) activity (βHRS ~45 × 10⁻³⁰ cm⁴·statvolt⁻¹). The target compound’s rigid lactam ring could enhance NLO performance if conjugated .
Biological Activity
4-(3-Bromo-2-oxopyrrolidin-1-yl)benzonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound, with the chemical formula CHBrNO, features a pyrrolidine ring substituted with a bromine atom and a benzonitrile moiety. Its structure contributes to its reactivity and interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly focusing on its antimicrobial and anticancer properties. Below is a summary of its biological activities based on recent studies:
Antimicrobial Activity
Recent evaluations indicate that this compound exhibits significant antimicrobial properties against various pathogens. The mechanism appears to involve disruption of cell membrane integrity and inhibition of bacterial enzyme activity.
Anticancer Properties
Studies have suggested that this compound may exert cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been highlighted, with mechanisms involving the modulation of signaling pathways related to cell survival.
Case Studies
Several case studies have explored the efficacy of this compound in different biological contexts:
-
Case Study: Anticancer Activity in Breast Cancer Cell Lines
- Objective: To evaluate the cytotoxic effects of the compound on MCF-7 breast cancer cells.
- Findings: The study demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with IC values indicating potent activity.
-
Case Study: Antimicrobial Efficacy Against Staphylococcus aureus
- Objective: To assess the antimicrobial effects against Staphylococcus aureus.
- Findings: The compound exhibited significant inhibitory activity, with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics.
The proposed mechanisms through which this compound exerts its biological effects include:
1. Interaction with Enzymes:
The compound may inhibit key enzymes involved in metabolic pathways, thereby disrupting cellular functions.
2. Induction of Apoptosis:
Evidence suggests that it activates apoptotic pathways in cancer cells, leading to programmed cell death.
3. Membrane Disruption:
In microbial cells, it may compromise membrane integrity, resulting in cell lysis.
Table 1: Biological Activities of this compound
Q & A
Q. What analytical approaches resolve synthetic impurities (e.g., dehalogenated byproducts) in this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
